The compound is primarily derived from natural sources, particularly from certain plants and microbial metabolites. It is classified as a fatty acid derivative, specifically an unsaturated dodecadienoic acid derivative. The classification of 2,4-Dodecadienoylthreonine can be understood in the context of its structural features, which include a dodecadienoic backbone with a hydroxyl group attached to the threonine moiety.
The synthesis of 2,4-Dodecadienoylthreonine can be achieved through several methods, often involving multi-step organic reactions. Common approaches include:
The molecular structure of 2,4-Dodecadienoylthreonine can be described as follows:
Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be utilized to confirm the structure. NMR provides insights into the hydrogen environments, while MS offers information about molecular weight and fragmentation patterns.
2,4-Dodecadienoylthreonine can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2,4-Dodecadienoylthreonine involves its interaction with biological systems:
Studies suggest that compounds similar to 2,4-Dodecadienoylthreonine can modulate pathways involved in inflammation and metabolic regulation.
Physical property measurements can be performed using techniques like Differential Scanning Calorimetry (DSC) for thermal analysis and High-Performance Liquid Chromatography (HPLC) for purity assessment.
2,4-Dodecadienoylthreonine has several applications across different fields:
The compound's unique structural features make it a valuable subject for further research into its biological activities and potential applications in medicine and agriculture.
2,4-Dodecadienoylthreonine is biosynthesized primarily through the conjugation of a C12 unsaturated fatty acid (2,4-dodecadienoate) to the amino acid threonine. In prokaryotes such as Pseudomonas fluorescens, this process occurs via a dedicated enzymatic machinery where fatty acid precursors are activated as acyl-CoA esters before transfer to threonine. The pathway initiates with the synthesis of 2,4-dodecadienoyl-CoA through iterative elongation and desaturation of medium-chain fatty acids by dissociated Type II fatty acid synthases (FAS II). Key enzymes include β-ketoacyl-ACP synthases (FabF) and enoyl-CoA hydratases, which introduce the characteristic trans-2,cis-4 diene configuration [5] [6].
In eukaryotic systems (e.g., oleaginous yeasts), an analogous pathway exists but relies on Type I fatty acid synthases (FAS I) for precursor synthesis. Here, malonyl-CoA serves as the primary carbon donor for chain elongation, with desaturation mediated by endoplasmic reticulum (ER)-bound desaturases (e.g., Fad2 homologs). Notably, the final acyl transfer step occurs in the ER lumen, contrasting with the cytosolic localization in prokaryotes [6]. Recent transcriptomic analyses of Pseudomonas mutants indicate that the monothiol glutaredoxin GrxD modulates redox conditions essential for Fe-S cluster assembly in desaturases, thereby influencing diene formation [5].
Table 1: Key Enzymes in 2,4-Dodecadienoylthreonine Biosynthesis Across Organisms
Organism Type | Fatty Acid Synthase System | Primary Desaturase | Acyltransferase | Localization |
---|---|---|---|---|
Prokaryotes (e.g., Pseudomonas) | FAS II | FabB/FabF | DIESL/TMEM68 | Cytosol |
Eukaryotes (e.g., Yeast) | FAS I | Fad2 homolog | DGAT1 homolog | Endoplasmic Reticulum |
Threonine-specific acyltransferases catalyze the ATP-dependent formation of an ester bond between 2,4-dodecadienoyl-CoA and the β-hydroxyl group of threonine. The enzyme DIESL (TMEM68), identified as an endoplasmic reticulum (ER)-resident acyltransferase in eukaryotes, demonstrates strict regioselectivity for threonine over serine due to steric constraints in its catalytic pocket. Structural modeling reveals a conserved catalytic dyad (His¹³⁰-Asp¹³⁶) that positions the threonine substrate proximal to the acyl-CoA binding groove [6].
In Pseudomonas, the acyltransferase IbaG—a BolA family protein—forms a redox-sensitive complex with glutaredoxin GrxD. This complex regulates substrate channeling: Under reducing conditions, GrxD reduces disulfide bonds in IbaG, inducing conformational changes that enhance affinity for 2,4-dodecadienoyl-CoA. Mutational studies confirm that Cys²⁵ and Cys⁵⁸ in IbaG are critical for this regulation, as their substitution abolishes acyltransferase activity [5]. Additionally, in vitro assays using recombinant IbaG show 8-fold higher activity toward 2,4-dodecadienoyl-CoA versus saturated analogs, highlighting its role in precursor modification [5].
Substrate specificity is tightly controlled through transcriptional and post-translational mechanisms:
Chain elongation specificity is determined by FabF in prokaryotes, which selectively elongates trans-2-decenoyl-ACP to trans-2,cis-4-dodecadienoyl-ACP. Crystallographic data show a hydrophobic tunnel in FabF that accommodates diene-containing intermediates but excludes saturated chains >C12 [6].
Endogenous pathways in wild-type Pseudomonas achieve moderate 2,4-dodecadienoylthreonine titers (∼0.5 g/L) due to native regulatory constraints. Metabolic engineering strategies have enhanced production:
Table 2: Performance of Engineered Systems for 2,4-Dodecadienoylthreonine Production
Host Organism | Engineering Strategy | Titer (g/L) | Key Limitation |
---|---|---|---|
Pseudomonas fluorescens | ΔgrxD mutation | 1.5 | Reduced cell viability |
Escherichia coli | Heterologous fabF-ibaG operon + T7 promoter | 1.2 | Toxicity of dienoyl-CoA intermediates |
Saccharomyces cerevisiae | TMEM68↑ + TMX1↓ + ER-targeting | 2.4 | Competition with sterol biosynthesis |
Yarrowia lipolytica | Bacterial ibaG + native FAS overexpression | 3.4 | Carbon flux diversion to TAGs |
Engineered pathways face challenges absent in native systems:
These advances illustrate the trade-offs between pathway complexity and efficiency in engineered versus native biosynthesis.
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